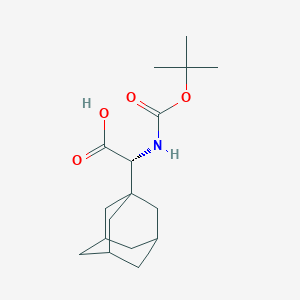

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid: is a complex organic compound characterized by its adamantane core structure. This compound is notable for its unique steric properties and is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid typically involves the following steps:

Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Amino Acid Derivatization:

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Hydrochloric acid or other strong acids.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Development

The adamantane structure has been widely recognized for its antiviral properties. Research indicates that derivatives of adamantane can enhance the efficacy of existing antiviral agents. For instance, compounds similar to (R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid have been explored for their potential in treating influenza and other viral infections by modifying the binding affinity to viral proteins .

Anticancer Research

Studies have shown that adamantane derivatives can exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. The introduction of amino acid functionalities enhances the selectivity and potency of these compounds against various cancer cell lines . The specific use of this compound in targeted drug delivery systems is under investigation, leveraging its structural properties to improve bioavailability and reduce side effects.

Enzyme Inhibition Studies

The unique structure of this compound makes it a valuable tool in studying enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic reactions, allowing researchers to elucidate the catalytic pathways and interactions involved in biochemical processes .

Peptide Synthesis

This compound is utilized as a building block in peptide synthesis due to its stable tert-butoxycarbonyl (Boc) protecting group. The Boc group facilitates the formation of peptide bonds while providing protection against unwanted side reactions during synthesis . This application is crucial for developing peptides with specific biological activities.

Case Studies

Wirkmechanismus

The mechanism of action of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid derivative that can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-Aminoacetic Acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and stability.

®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Methoxycarbonyl)Amino)Acetic Acid: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its solubility and reactivity.

Uniqueness:

- The presence of the tert-butoxycarbonyl group in ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid provides enhanced stability and protection to the amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biologische Aktivität

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid, also known as WX125330, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H27NO4

- Molecular Weight : 309.40058 g/mol

- CAS Number : 1564266-26-7

The compound exhibits various mechanisms that contribute to its biological activity:

-

Inhibition of 11β-Hydroxysteroid Dehydrogenase :

- Compounds containing adamantane frameworks have been shown to inhibit the enzyme 11β-HSD1 effectively. This enzyme plays a crucial role in regulating cortisol levels in the body, which is linked to metabolic processes and stress responses .

- Research indicates that adamantane derivatives can selectively inhibit 11β-HSD1 while having a lesser effect on 11β-HSD2, making them potential candidates for treating metabolic disorders .

- Adaptogenic Properties :

Biological Activity Data

Study on Adamantane Derivatives

A comprehensive study investigated various adamantane derivatives, including WX125330, focusing on their inhibitory effects on 11β-HSD isoforms. The most potent compound showed an IC50 value of 3.32 µM against 11β-HSD1, demonstrating significant efficacy compared to traditional inhibitors .

Adaptogenic Effects

Research has highlighted the adaptogenic properties of compounds with adamantane structures. These compounds have been shown to improve resilience against environmental stressors and may have applications in enhancing physical and mental performance under duress .

Structural Analysis

Crystallographic studies have provided insights into the molecular structure of adamantane derivatives, revealing how the bulky adamantyl group contributes to their biological activity by enhancing binding affinity in hydrophobic pockets of target enzymes .

Eigenschaften

IUPAC Name |

(2R)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUATQZYDYSZPV-RQYMUSGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.